REACTION_SMILES
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[CH2:1]([CH3:2])[NH:3][CH2:4][CH3:5].[CH3:6][N:7]([CH3:8])[CH:9]=[O:10].[F:11][c:12]1[c:13]([N+:22](=[O:23])[O-:24])[cH:14][c:15]([C:18]([F:19])([F:20])[F:21])[cH:16][cH:17]1.[OH2:25]>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[c:12]1[c:13]([N+:22](=[O:23])[O-:24])[cH:14][c:15]([C:18]([F:19])([F:20])[F:21])[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCN(CC)c1ccc(C(F)(F)F)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |